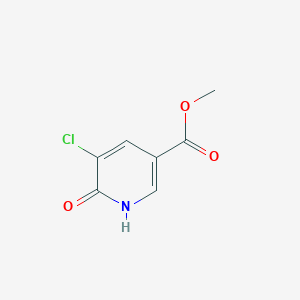
Methyl 5-chloro-6-hydroxynicotinate
Vue d'ensemble
Description
“Methyl 5-chloro-6-hydroxynicotinate” is a chemical compound with the CAS Number: 316166-47-9 . Its IUPAC name is methyl 5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylate . The molecular weight of this compound is 187.58 .
Molecular Structure Analysis
The InChI code for “Methyl 5-chloro-6-hydroxynicotinate” is 1S/C7H6ClNO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 5-chloro-6-hydroxynicotinate” is a solid at room temperature . It should be stored at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Organic Synthesis Applications
In the realm of organic synthesis, "Methyl 5-chloro-6-hydroxynicotinate" is utilized as a building block for constructing more complex molecular structures. For instance, the synthesis of aza analogues of enviroxime from 6-hydroxynicotinic acid demonstrates the compound's role in creating pharmacologically relevant structures, although the synthesized compound showed inactivity against specific viruses (Kelley et al., 1990). Additionally, the compound is involved in cycloaddition reactions to produce bicyclic nitrogenous structures, resembling natural alkaloids, showcasing its potential in generating bioactive molecules (Fu et al., 2017).
Biotransformation and Microbial Degradation
"Methyl 5-chloro-6-hydroxynicotinate" also plays a significant role in biotransformation processes. Research has demonstrated the regioselective hydroxylation of related pyridine carboxylic acids by microbial species, indicating the compound's potential in microbial degradation pathways and the production of hydroxylated derivatives for various applications (Tinschert et al., 2000). Furthermore, studies on Mycobacterium sp. have revealed the capability of certain bacteria to utilize 5-chloro-2-hydroxynicotinic acid, closely related to "Methyl 5-chloro-6-hydroxynicotinate", as a sole carbon source, leading to the proposal of a degradation pathway for this compound (Tibbles et al., 1989).
Enzymatic Studies
Enzymatic studies involving "Methyl 5-chloro-6-hydroxynicotinate" have contributed to understanding enzyme mechanisms and substrate specificity. The purification and characterization of enzymes like 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens highlight the compound's relevance in enzymology and its potential use in industrial applications, such as the synthesis of chemical precursors for pharmaceuticals (Nakano et al., 1999).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .
Mécanisme D'action
Target of Action
The primary target of Methyl 5-chloro-6-hydroxynicotinate is the enzyme 6-Hydroxynicotinate 3-monooxygenase (NicC) . This enzyme is a Group A FAD-dependent monooxygenase involved in the degradation of nicotinic acid by aerobic bacteria .
Mode of Action
Methyl 5-chloro-6-hydroxynicotinate interacts with its target, NicC, to catalyze the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP) with concomitant oxidation of NADH . This reaction is facilitated by an electrophilic aromatic substitution reaction mechanism in which His47-Tyr215 may serve as the general base to catalyze substrate hydroxylation .
Biochemical Pathways
The action of Methyl 5-chloro-6-hydroxynicotinate affects the nicotinic acid degradation pathway in aerobic bacteria . The decarboxylative hydroxylation of 6-HNA to 2,5-DHP is a key step in this pathway, leading to downstream effects that contribute to the overall metabolic process of nicotinic acid degradation .
Pharmacokinetics
The compound’s interaction with nicc and its role in the nicotinic acid degradation pathway suggest that it may have significant bioavailability in bacterial systems where this pathway is active .
Result of Action
The molecular and cellular effects of Methyl 5-chloro-6-hydroxynicotinate’s action include the decarboxylative hydroxylation of 6-HNA to 2,5-DHP and the oxidation of NADH . These reactions contribute to the degradation of nicotinic acid in aerobic bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 5-chloro-6-hydroxynicotinate. For instance, the presence of aerobic bacteria and the availability of nicotinic acid can impact the compound’s effectiveness . .
Propriétés
IUPAC Name |
methyl 5-chloro-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEWDXZTSKXQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-6-hydroxynicotinate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

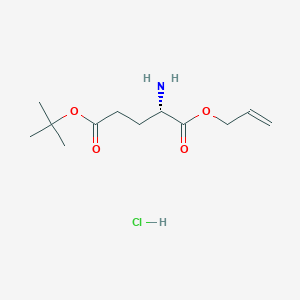

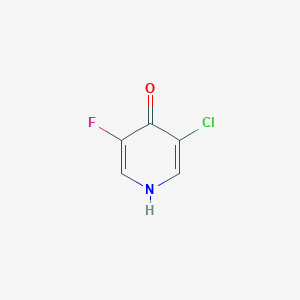


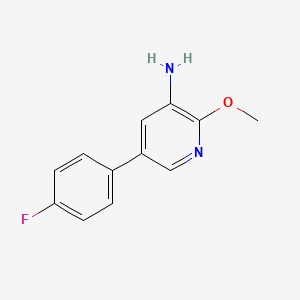



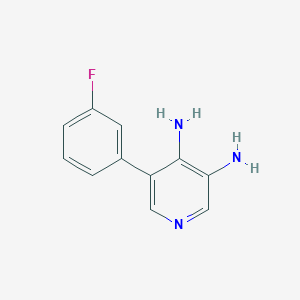
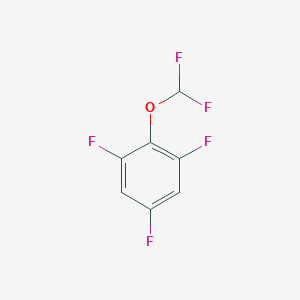


![4'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3090938.png)